![molecular formula C11H19NO B6531368 2-cyclohexyl-N-cyclopropylacetamide CAS No. 1090918-08-3](/img/structure/B6531368.png)
2-cyclohexyl-N-cyclopropylacetamide
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Overview
Description
2-Cyclohexyl-N-cyclopropylacetamide (2-CPA) is an organic compound belonging to the family of cyclic amides. It is an important intermediate in the synthesis of many organic compounds, including drugs, and is used in a variety of laboratory experiments. Additionally,
Scientific Research Applications
2-cyclohexyl-N-cyclopropylacetamide is used in a variety of scientific research applications. For example, it is used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and anti-tumor drugs. Additionally, it is also used in the synthesis of a variety of organic compounds, including polymers, dyes, and surfactants.
Mechanism of Action
Target of Action
It is known that the compound interacts with the interleukin-2 . Interleukin-2 plays a crucial role in the immune system, particularly in the activation and growth of T cells.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biological processes . For instance, they can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
Given its potential interaction with Interleukin-2, it may influence immune responses . .
Advantages and Limitations for Lab Experiments
2-cyclohexyl-N-cyclopropylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a high yield of up to 98%. Additionally, it is a relatively stable compound and is relatively non-toxic. However, it is important to note that 2-cyclohexyl-N-cyclopropylacetamide is a relatively expensive compound and can be difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for 2-cyclohexyl-N-cyclopropylacetamide. One potential direction is to investigate its use as a drug delivery system, as it is known to be relatively non-toxic and stable. Additionally, further research could be conducted on its ability to inhibit the production of inflammatory mediators and its ability to act as an agonist of the G-protein coupled receptor. Finally, further research could be conducted on its use in the synthesis of a variety of organic compounds, such as polymers, dyes, and surfactants.
Synthesis Methods
2-cyclohexyl-N-cyclopropylacetamide can be synthesized using the cyclopropanation reaction of cyclohexanone with a cyclopropyl halide in the presence of a base catalyst. This reaction is usually conducted at room temperature and pressure, with a yield of approximately 80%. In addition, the reaction can also be conducted in the presence of a Lewis acid catalyst, such as zinc chloride, with a higher yield of up to 98%.
properties
IUPAC Name |
2-cyclohexyl-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUZBDKOZCIETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-cyclopropylacetamide |
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